2,7-Bis(bromomethyl)anthracene
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Overview
Description
2,7-Bis(bromomethyl)anthracene is an organic compound with the molecular formula C16H12Br2 It is a derivative of anthracene, where two bromomethyl groups are substituted at the 2 and 7 positions of the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Bis(bromomethyl)anthracene can be synthesized through several methods. One common approach involves the bromination of 2,7-dimethylanthracene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(bromomethyl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form methyl derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of anthracene derivatives with various functional groups.
Oxidation: Formation of 2,7-anthracenedicarboxylic acid.
Reduction: Formation of 2,7-dimethylanthracene.
Scientific Research Applications
2,7-Bis(bromomethyl)anthracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons and in the study of photophysical properties.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA intercalation studies.
Mechanism of Action
The mechanism by which 2,7-Bis(bromomethyl)anthracene exerts its effects is primarily through its ability to generate reactive intermediates. For instance, upon irradiation, it can produce singlet oxygen, a highly reactive form of oxygen that can induce oxidative stress in biological systems. This property is particularly useful in photodynamic therapy, where singlet oxygen can target and destroy cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylanthracene: Lacks the bromomethyl groups, making it less reactive in substitution reactions.
9,10-Bis(bromomethyl)anthracene: Substituted at different positions, leading to different reactivity and applications.
2,7-Bis(bromomethyl)naphthalene: A smaller aromatic system with different electronic properties.
Uniqueness
2,7-Bis(bromomethyl)anthracene is unique due to its specific substitution pattern, which imparts distinct reactivity and photophysical properties. This makes it particularly valuable in the synthesis of complex aromatic compounds and in applications requiring specific photochemical behaviors .
Properties
CAS No. |
90253-71-7 |
---|---|
Molecular Formula |
C16H12Br2 |
Molecular Weight |
364.07 g/mol |
IUPAC Name |
2,7-bis(bromomethyl)anthracene |
InChI |
InChI=1S/C16H12Br2/c17-9-11-1-3-13-7-14-4-2-12(10-18)6-16(14)8-15(13)5-11/h1-8H,9-10H2 |
InChI Key |
BXAFNVAAFITLEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C(C=C(C=C3)CBr)C=C2C=C1CBr |
Origin of Product |
United States |
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